molecular formula C7H14ClNO3 B1470978 4-Methoxypiperidine-4-carboxylic acid hydrochloride CAS No. 1260387-16-3

4-Methoxypiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1470978
CAS No.: 1260387-16-3
M. Wt: 195.64 g/mol
InChI Key: SQHYURMFFJYYCS-UHFFFAOYSA-N
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Description

4-Methoxypiperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1260387-16-3 and Linear Formula: C7H14CLNO3 . It is a light pink solid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C7H14CLNO3 . The Inchi Code is 1S/C7H13NO3.ClH/c1-11-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H .


Physical And Chemical Properties Analysis

The physical form of this compound is a light pink solid . It should be stored at temperatures between 0-8°C . The molecular weight is 195.65 .

Scientific Research Applications

Polymer Synthesis and Degradation

4-Methoxypiperidine-4-carboxylic acid hydrochloride is utilized in the synthesis of biodegradable polymers. For example, the ring-opening polymerization (ROP) of O-carboxyanhydrides derived from L-malic acid, using para-substituted pyridines as catalysts, has been explored. This method led to the formation of hydrophilic poly(α-malic acid) polymers that fully degrade in aqueous solutions within seven days, indicating potential applications in biodegradable materials and environmental sustainability efforts (Pounder et al., 2011).

Corrosion Inhibition

In the field of materials science, compounds related to this compound have been studied for their corrosion inhibition properties. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has demonstrated remarkable efficiency in inhibiting the corrosion of mild steel in hydrochloric acid medium, with inhibition efficiencies reaching up to 98%. This suggests potential applications in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Bentiss et al., 2009).

Antimicrobial Activity

Substituted pyridines, which share structural similarities with this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable and modest activity against bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents. This research contributes to the ongoing search for effective treatments against drug-resistant pathogens (Patel et al., 2011).

Safety and Hazards

The safety information for 4-Methoxypiperidine-4-carboxylic acid hydrochloride includes several hazard statements: H302, H315, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-methoxypiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHYURMFFJYYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260387-16-3
Record name 4-methoxypiperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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